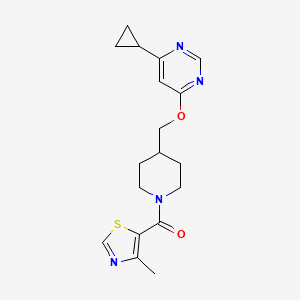

2-(Methylamino)-3,5-dinitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methylamino)-3,5-dinitrobenzamide, also known as MADB, is a synthetic compound that has been widely used in scientific research for its unique properties. It belongs to the class of nitroaromatic compounds and has been studied extensively for its potential applications in various fields, such as medicine, agriculture, and environmental science.

Applications De Recherche Scientifique

Photocatalytic Degradation

The application of 2-(Methylamino)-3,5-dinitrobenzamide and its related compounds in environmental science, particularly in photocatalytic degradation, highlights their potential for environmental remediation. The study on the photodecomposition of propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) using TiO2 and various adsorbents suggests the effectiveness of such compounds in enhancing the rate of mineralization and reducing the concentration of toxic intermediates in aqueous solutions. This finding is crucial for developing more efficient methods for water treatment and pollution control (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Antitubercular Agents

Another significant application is in medicinal chemistry, where derivatives of 3,5-dinitrobenzamides, such as N-benzyl 3,5-dinitrobenzamides derived from PBTZ169, have been identified as potent antitubercular agents. These compounds exhibit excellent in vitro activity against drug-susceptible Mycobacterium tuberculosis strains as well as multidrug-resistant strains, suggesting their promising potential as lead compounds for future antitubercular drug development (Li et al., 2018).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

In the realm of cancer therapy, this compound and its analogs are explored for their potential in gene-directed enzyme prodrug therapy (GDEPT). Studies have shown that certain nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) exhibit improved properties over CB 1954, making them superior prodrugs for GDEPT. These findings underscore the therapeutic potential of these compounds in selectively targeting tumor cells, thereby opening new avenues for cancer treatment (Friedlos, Denny, Palmer, & Springer, 1997).

Enantioselective Recognition in Chromatography

This compound derivatives have also been utilized in studying enantioselective recognition mechanisms in chromatography. The investigation of substituted 3-methyleneisoindolin-1-one derivatives on a Naproxen-derived chiral stationary phase highlights the influence of conformational factors on enantioselectivity. This research contributes to a better understanding of chiral separation processes, which is vital for the pharmaceutical industry (Wolf & Pirkle, 2002).

Propriétés

IUPAC Name |

2-(methylamino)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O5/c1-10-7-5(8(9)13)2-4(11(14)15)3-6(7)12(16)17/h2-3,10H,1H3,(H2,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILIUZQHDWNJBGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2726648.png)

![2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B2726650.png)

![[4-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2726652.png)

![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2726658.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2,6-difluorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide](/img/structure/B2726665.png)

![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2726666.png)